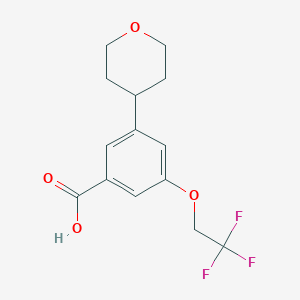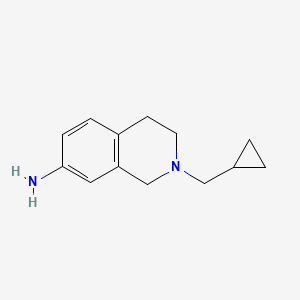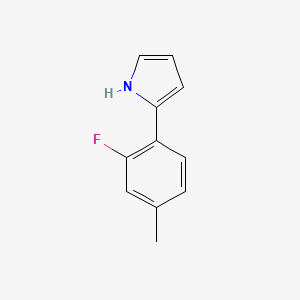
2-(2-Fluoro-4-methylphenyl)pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Fluoro-4-methylphenyl)pyrrole is an organic compound belonging to the class of heterocyclic aromatic compounds called pyrroles. Pyrroles are five-membered rings containing nitrogen. The specific substitution pattern on this molecule places a methyl group (CH₃) at the fourth position and a fluorophenyl group (C₆H₄F) at the second position of the pyrrole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-4-methylphenyl)pyrrole can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Another method involves the direct fluorination of pyrrole rings. due to the high reactivity of pyrrole rings towards electrophiles, this approach often results in low or moderate yields . Electrophilic fluorination using xenon difluoride has been shown to provide regioselectively 2-fluoropyrroles in moderate yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the synthetic routes mentioned above. The Suzuki–Miyaura coupling reaction, due to its mild conditions and high efficiency, is a promising candidate for industrial-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Fluoro-4-methylphenyl)pyrrole undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: Pyrroles can react with electrophiles at specific positions on the ring.
Metalation: Pyrroles can react with strong bases to form salts with a metal ion attached to the nitrogen atom.
Oxidation: Pyrroles can be oxidized to form various products depending on the reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include xenon difluoride for electrophilic fluorination , strong bases for metalation, and various oxidizing agents for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic fluorination can yield 2-fluoropyrroles, while oxidation can produce a range of oxidized pyrrole derivatives .
Wissenschaftliche Forschungsanwendungen
2-(2-Fluoro-4-methylphenyl)pyrrole has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-(2-Fluoro-4-methylphenyl)pyrrole and its derivatives involves interactions with specific molecular targets and pathways. For example, fluorinated pyrrole derivatives can act as inhibitors of enzymes by binding to their active sites and blocking their activity . The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-(2-Fluoro-4-methylphenyl)pyrrole include other fluorinated pyrroles and pyrrole derivatives with different substituents. Examples include:
- 2-Fluoropyrrole
- 2-(2-Fluorophenyl)pyrrole
- 2-(4-Fluorophenyl)pyrrole
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both a fluorophenyl group and a methyl group on the pyrrole ring can influence its electronic structure and interactions with other molecules, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C11H10FN |
|---|---|
Molekulargewicht |
175.20 g/mol |
IUPAC-Name |
2-(2-fluoro-4-methylphenyl)-1H-pyrrole |
InChI |
InChI=1S/C11H10FN/c1-8-4-5-9(10(12)7-8)11-3-2-6-13-11/h2-7,13H,1H3 |
InChI-Schlüssel |
CSFDBHWQAHJDMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C2=CC=CN2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


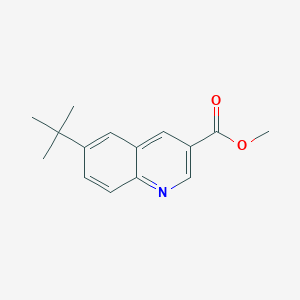
![3-[4-(3-Azetidinyl)phenyl]pyridine Hydrochloride](/img/structure/B13717882.png)
![4-[3-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yloxy]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B13717883.png)
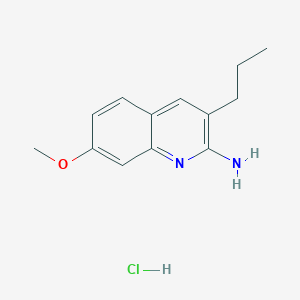
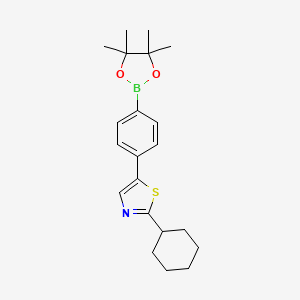

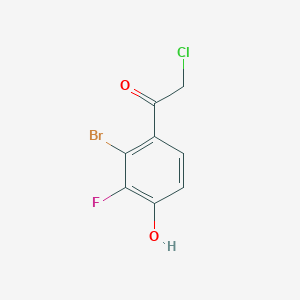

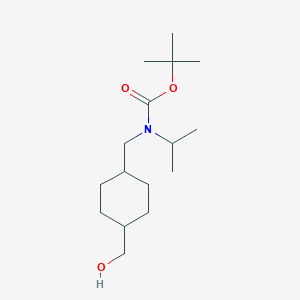

![3-(Boc-amino)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]propanamide](/img/structure/B13717942.png)
